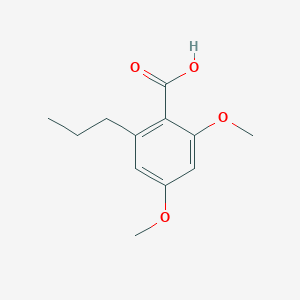

2,4-Dimethoxy-6-propylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are a broad and vital class of organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring system. pressbooks.pub Their acidity and the reactivity of both the carboxyl group and the aromatic ring make them versatile building blocks in organic synthesis. pressbooks.pubresearchgate.net They serve as precursors to a wide array of derivatives, including esters, amides, and acid chlorides, which are fundamental in the production of pharmaceuticals, polymers, and agrochemicals. researchgate.netnih.gov

2,4-Dimethoxy-6-propylbenzoic acid fits within this class as a polysubstituted derivative. The presence of multiple substituents on the benzene (B151609) ring significantly influences its chemical and physical properties compared to its parent compound, benzoic acid. The specific arrangement of two electron-donating methoxy (B1213986) groups and an alkyl group in relation to the carboxylic acid function creates a distinct electronic and steric environment, setting it apart from simpler substituted benzoic acids.

Significance of Methoxy and Alkyl Substituents in Benzoic Acid Scaffolds

The introduction of methoxy (-OCH3) and alkyl (e.g., -CH2CH2CH3) groups onto a benzoic acid scaffold has profound effects on its reactivity and potential biological activity. Methoxy groups are powerful electron-donating groups through resonance, which can increase electron density on the aromatic ring. numberanalytics.com This electronic effect can influence the acidity of the carboxylic acid and the regioselectivity of further electrophilic aromatic substitution reactions. numberanalytics.com

Overview of Current Research Gaps and Future Directions Pertaining to this compound

Despite the well-established importance of substituted benzoic acids, a thorough investigation into this compound reveals significant gaps in the current scientific literature. While its existence is confirmed through derivatives like its ester with 2,3,4-trihydroxy-6-pentylbenzoic acid (CAS number 2879-80-3), detailed studies on the parent acid itself are scarce. chem960.com

A primary research gap is the lack of a reported, optimized synthesis for this compound. While general methods for the synthesis of polysubstituted benzoic acids exist, a specific and efficient protocol for this particular substitution pattern has not been detailed. google.comorientjchem.org

Furthermore, there is a dearth of information regarding its specific biological activities and potential applications. While many benzoic acid derivatives exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects, the bioactivity of this compound remains largely unexplored. nih.gov

Future research should, therefore, focus on several key areas:

Development of a robust and high-yielding synthetic route to make the compound readily accessible for further studies.

Comprehensive spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

Systematic evaluation of its biological activity across a range of assays to identify potential therapeutic applications.

Exploration of its utility as a building block in the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.

By addressing these research gaps, the scientific community can unlock the full potential of this intriguing substituted benzoic acid.

Interactive Data Table: Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 |

| 2,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 107-109 sigmaaldrich.com |

| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 185-187 sigmaaldrich.com |

| 2,4-Dihydroxy-6-propylbenzoic Acid | C₁₀H₁₂O₄ | 196.20 | Not available |

| 4-Propylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | 141-144 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52189-64-7 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2,4-dimethoxy-6-propylbenzoic acid |

InChI |

InChI=1S/C12H16O4/c1-4-5-8-6-9(15-2)7-10(16-3)11(8)12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

XGIXMYBCHAOXRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxy 6 Propylbenzoic Acid

Total Synthesis Routes to 2,4-Dimethoxy-6-propylbenzoic Acid

The construction of the this compound molecule requires precise control over the introduction of substituents onto the benzene (B151609) ring. The total synthesis is typically approached through sequential functionalization of a simpler aromatic precursor.

Multistep Reaction Sequences and Optimization Strategies

A plausible and efficient multistep synthesis of this compound begins with a commercially available starting material, such as 1,3-dimethoxybenzene (B93181). The sequence involves the introduction of the propyl and carboxyl groups in a stepwise manner.

A Proposed Synthetic Pathway:

Friedel-Crafts Acylation: The first step is the introduction of a three-carbon chain onto the 1,3-dimethoxybenzene ring. This is achieved via a Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The two methoxy (B1213986) groups direct the acylation to the C4 position, yielding 1-(2,4-dimethoxyphenyl)propan-1-one.

Reduction of the Ketone: The resulting ketone is then reduced to an alkyl group. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step converts the propanoyl group into the desired propyl side chain, forming 1,3-dimethoxy-4-propylbenzene.

Carboxylation via Ortho-lithiation: The final step is the introduction of the carboxylic acid group at the C6 position. This is accomplished through a directed ortho-metalation (DoM) reaction. The methoxy groups direct the deprotonation by a strong base, typically an organolithium reagent like n-butyllithium, to the C6 position, which is sterically accessible and activated by both methoxy groups. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice), followed by an acidic workup, to produce this compound. libretexts.org

Optimization Strategies:

Friedel-Crafts Reaction: Optimization involves the careful selection of the Lewis acid and solvent to maximize yield and minimize side reactions. Temperature control is crucial to prevent unwanted byproducts.

Reduction Step: The choice of reduction method depends on the presence of other functional groups. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is highly basic.

Carboxylation: The success of the ortho-lithiation and carboxylation sequence relies on strictly anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organolithium intermediate. libretexts.org Optimizing the Grignard reaction or organolithium formation and the subsequent carboxylation is key to achieving high yields. researchgate.netmit.eduresearchgate.net

Regioselective Functionalization Approaches

Regioselectivity is a cornerstone of the synthesis of polysubstituted benzenes like the target molecule. libretexts.orglibretexts.org

Directing Group Effects: In the initial Friedel-Crafts acylation, the powerful ortho-, para-directing nature of the two methoxy groups is harnessed. Since both groups direct to the same positions (C2, C4, C6), and C4 is the most sterically accessible para position, acylation occurs there with high regioselectivity.

Directed ortho-Metalation (DoM): The introduction of the carboxylic acid group at the C6 position is a classic example of regioselective functionalization enabled by DoM. The methoxy groups coordinate to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position. This strategy is a powerful tool for the synthesis of highly substituted aromatic compounds. nih.gov

Derivatization and Analogue Synthesis of this compound

The functional groups of this compound—the carboxylic acid, the propyl chain, and the methoxy groups—provide multiple handles for further chemical modification to generate a variety of analogues.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid moiety is a prime site for derivatization. However, the presence of substituents at both ortho positions (the propyl group and a methoxy group) introduces significant steric hindrance, which can make these transformations challenging.

Esterification:

Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can be slow and inefficient for sterically hindered acids. More robust methods are often required. acs.orgorganic-chemistry.org The use of dehydrating agents or specialized coupling reagents can significantly improve yields. nih.govgoogle.comorganic-chemistry.org

Interactive Table: Esterification Methods for Hindered Benzoic Acids

| Reagent/Method | Conditions | Efficacy for Hindered Acids |

| Alcohol, H₂SO₄ (Fischer) | Reflux | Low to moderate |

| Trifluoroacetic Anhydride | Mild, often room temperature | High |

| DCC/DMAP | CH₂Cl₂, Room Temperature | Good, but can have purification challenges |

| EDCI, NaHCO₃ | H₂O-CH₃CN | Effective for primary alcohols |

| Benzyne Precursors | Mild Conditions | Effective, proceeds via transesterification |

Amidation:

Similar to esterification, the direct condensation of this compound with amines to form amides often requires harsh conditions and gives low yields due to steric hindrance. chimia.chresearchgate.net Activating the carboxylic acid is therefore a common and effective strategy. This can be achieved by converting the acid to a more reactive intermediate, such as an acyl halide or by using specialized coupling reagents. acs.orgrsc.orgresearchgate.net

Interactive Table: Amidation Methods for Hindered Benzoic Acids

| Reagent/Method | Conditions | Efficacy for Hindered Acids |

| SOCl₂ then Amine | Two steps, often requires heating | Effective, forms acyl chloride intermediate |

| B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Effective for a broad range of amines |

| HATU/DIPEA | DMF, Room Temperature | Widely used, highly effective |

| Acyl Fluoride (e.g., using Cyanuric Fluoride) | Elevated Temperature | Very effective for hindered acids and amines |

Modifications of the Propyl Side Chain

The propyl side chain offers another site for chemical modification, primarily at the benzylic position (the carbon atom attached directly to the aromatic ring), which is activated by the benzene ring.

Benzylic Oxidation: The benzylic carbon of the propyl group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid, which would yield 2,4-dimethoxy-6-carboxybenzoic acid. msu.edulibretexts.org Milder oxidation conditions could potentially yield the corresponding ketone, 1-(2-carboxy-3,5-dimethoxyphenyl)propan-1-one.

Benzylic Halogenation: Selective halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with light or a radical initiator). This would introduce a bromine atom at the benzylic carbon, creating an intermediate that is ripe for subsequent nucleophilic substitution or elimination reactions, thus allowing for a wide range of further functionalization.

Alterations of the Methoxy Groups

The two methoxy groups are relatively stable ether linkages but can be cleaved under specific conditions to yield the corresponding phenolic compounds.

Demethylation: The most common transformation is demethylation to form hydroxyl groups. This is typically achieved using strong Lewis acids or ether-cleaving reagents.

Complete Demethylation: Reagents such as boron tribromide (BBr₃) are powerful enough to cleave both methoxy groups, which would transform this compound into its dihydroxy analogue, 2,4-Dihydroxy-6-propylbenzoic acid.

Selective Demethylation: Achieving selective demethylation of only one of the two methoxy groups is more challenging and depends on subtle differences in their chemical environment. blucher.com.brresearchgate.net Research has shown that methoxy groups ortho to a carbonyl function can be selectively cleaved with reagents like aluminum chloride (AlCl₃). google.comias.ac.innih.gov It is plausible that conditions could be optimized to favor the cleavage of the C2-methoxy group, which is ortho to the carboxylic acid, over the C4-methoxy group.

Synthesis of Depside and Depsidone (B1213741) Analogues Incorporating this compound Moieties

The synthesis of depsides and depsidones, which are polyketide secondary metabolites found in lichens, often involves the coupling of two substituted benzoic acid units. The 2,4-dimethoxy-6-propylbenzoyl moiety has been identified in naturally occurring depsides, such as Merochlorophaeic acid. chem960.com The construction of these larger molecules typically relies on strategic esterification and etherification reactions.

A common and crucial method for the synthesis of the dibenzo[b,e] researchgate.netdioxepin-11-one core of depsidones is the Ullmann condensation. researchgate.netjjh.cz This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the context of synthesizing depsidones containing the this compound unit, this would likely involve the reaction of a suitably substituted phenolic ester with a bromo- or iodo-substituted benzoic acid derivative. For instance, the synthesis of the depsidone colensoic acid, a dipentyl-substituted analogue, utilizes an Ullmann reaction as a key step. researchgate.netjjh.cz

While a specific synthetic route for a depsidone directly from this compound is not detailed in the provided research, a plausible approach can be inferred. This would involve the synthesis of two key precursors: one containing the 2,4-dimethoxy-6-propylbenzoyl group and a halogen for the Ullmann coupling, and another phenolic benzoic acid derivative.

The synthesis of pseudo-depsidones, such as epiphorellic acid 2, which has a pentyl group instead of a propyl group, involves a more complex pathway that includes a grisadienedione-depsidone rearrangement. rsc.org

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically focused on reactions of this compound are not extensively documented. However, the general mechanisms of the key reactions used in the synthesis of depsides and depsidones provide insight into the expected reaction pathways.

Reaction Pathway Elucidation and Kinetic Studies

The Ullmann reaction, central to depsidone synthesis, is understood to proceed through a copper-catalyzed oxidative addition and reductive elimination cycle. The reaction is typically performed at elevated temperatures. Microwave-assisted Ullmann coupling reactions have been shown to be efficient, often proceeding within minutes. nih.gov

Kinetic studies on related reactions, such as the formation of adducts from diazoparaquinones, have utilized techniques like relative rate quantification by product mass comparison to understand the influence of substituents on reaction rates. nih.gov For instance, the reactivity of arene solvents in these reactions has been evaluated, providing insights into whether the mechanism is more likely to involve radical or ionic intermediates. nih.gov While not specific to this compound, these studies on related aromatic compounds offer a framework for how the electronic properties of the methoxy and propyl groups might influence reaction kinetics.

Stereochemical Outcomes of Transformations

The synthesis of complex natural products often involves the creation of stereocenters. In the context of depsidone synthesis, stereochemical outcomes can be critical. For example, the epoxidation of grisadienediones in the synthesis of pseudo-depsidones has been shown to be stereospecific, as confirmed by X-ray crystallography. rsc.org This indicates that the facial selectivity of the epoxidation is controlled by the existing stereochemistry of the starting material.

While there are no specific studies on the stereochemical outcomes of transformations directly involving this compound, any reaction that introduces chirality would require careful control to achieve the desired stereoisomer. The conformation of the depsidone ring system can also be influenced by the nature and position of its substituents.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxy 6 Propylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2,4-dimethoxy-6-propylbenzoic acid. It provides detailed information about the chemical environment of individual atoms.

Advanced 1D and 2D NMR Techniques for Connectivity and Conformation

A comprehensive understanding of the molecular architecture of this compound and its derivatives is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in this process. researchgate.netscience.govsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, COSY would show correlations between the protons of the propyl group and adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduemerypharma.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu NOESY is invaluable for determining the conformation and stereochemistry of the molecule. For example, it can show the spatial proximity between the propyl group protons and the methoxy (B1213986) group protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.3 - 6.5 | 98 - 110 |

| Propyl CH₂ (alpha) | 2.5 - 2.8 | 35 - 40 |

| Propyl CH₂ (beta) | 1.5 - 1.8 | 22 - 25 |

| Propyl CH₃ | 0.9 - 1.1 | 13 - 15 |

| Methoxy CH₃ | 3.7 - 3.9 | 55 - 57 |

| Carboxylic Acid OH | 10.0 - 12.0 | - |

| Aromatic C-O | - | 160 - 165 |

| Aromatic C-C(O)OH | - | 110 - 115 |

| Carboxylic Acid C=O | - | 170 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Quantitative NMR for Reaction Monitoring and Purity Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance. By integrating the signals of the analyte against a certified internal standard, a precise and accurate quantification can be achieved. bipm.orgnist.govscientificlabs.co.uksigmaaldrich.com

For this compound, qNMR can be employed to:

Monitor reaction progress: By taking aliquots from a reaction mixture at different time points, qNMR can be used to follow the consumption of starting materials and the formation of this compound, allowing for the optimization of reaction conditions.

Determine purity: qNMR provides a direct measure of the purity of a sample of this compound without the need for a specific reference standard of the compound itself. A well-characterized standard like benzoic acid can be used. nist.govscientificlabs.co.uk This is particularly useful for qualifying newly synthesized batches.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₆O₄), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Pathway Analysis and Mechanistic Interpretations

In tandem with ionization, molecules often fragment in the mass spectrometer in a predictable manner. Analyzing these fragmentation patterns can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the propyl group, methoxy groups, and the carboxylic acid group. Understanding these pathways can help to confirm the proposed structure and provide insights into the molecule's stability.

Table 2: Predicted Fragmentation Ions for this compound in Mass Spectrometry

| Ion | Description |

| [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| [M-OCH₃]⁺ | Loss of a methoxy radical |

| [M-C₃H₇]⁺ | Loss of a propyl radical |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-H₂O]⁺ | Loss of water (from the carboxylic acid) |

Coupling with Chromatography (GC-MS, LC-MS) for Mixture Analysis

To analyze complex mixtures containing this compound and its derivatives, mass spectrometry is often coupled with chromatographic techniques. quora.comnih.govuu.nl

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. jddtonline.infonist.gov Derivatization of this compound, for instance by silylation, might be necessary to increase its volatility for GC-MS analysis. researchgate.net This method is effective for separating and identifying different components in a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a more versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally labile. nih.govuu.nl This would be the method of choice for analyzing reaction mixtures or extracts containing this compound and its derivatives without the need for derivatization.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for understanding the precise molecular geometry, as well as the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

By examining this analogue, we can infer key structural features that are likely to be conserved in the propyl derivative. The core benzoic acid moiety, substituted with two methoxy groups, will largely dictate the planarity and bonding characteristics of the aromatic ring and the carboxylic acid group. The primary difference will arise from the conformational flexibility of the propyl group compared to the methyl group.

Table 1: Crystallographic Data for the Analogue Compound 2,4-Dimethoxy-6-methylbenzoic acid

| Parameter | Value |

| CCDC Number | 627802 |

| Chemical Formula | C₁₀H₁₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.345 |

| b (Å) | 10.123 |

| c (Å) | 11.567 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 918.5 |

| Z | 4 |

This data is for 2,4-dimethoxy-6-methylbenzoic acid and serves as a model for the propyl-substituted compound.

Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, which typically result in the formation of centrosymmetric dimers in the solid state. scispace.comlibretexts.org In these dimers, the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a second molecule, and vice versa, creating a characteristic eight-membered ring. It is highly probable that this compound will also exhibit this dimeric hydrogen-bonding motif.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a "molecular fingerprint" of a compound. ijtsrd.commdpi.com

Table 2: Predicted Major Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 2500 | ν(O-H) | A very broad and strong band in the IR spectrum, characteristic of the hydrogen-bonded carboxylic acid O-H stretch. docbrown.info |

| 3100 - 3000 | ν(C-H) aromatic | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| 2960 - 2850 | ν(C-H) aliphatic | Symmetric and asymmetric stretching of the C-H bonds in the propyl and methoxy groups. |

| 1710 - 1680 | ν(C=O) | A very strong band in the IR spectrum corresponding to the carbonyl stretch of the carboxylic acid dimer. docbrown.info |

| 1620 - 1580 | ν(C=C) | Aromatic ring stretching vibrations. |

| 1470 - 1430 | δ(C-H) | Bending (scissoring) vibrations of the CH₂ and CH₃ groups. |

| 1320 - 1210 | ν(C-O) & δ(O-H) | Coupled C-O stretching and in-plane O-H bending of the carboxylic acid group. docbrown.info |

| 1260 - 1200 | ν(C-O-C) asym | Asymmetric stretching of the aryl-ether methoxy groups. |

| 1100 - 1000 | ν(C-O-C) sym | Symmetric stretching of the aryl-ether methoxy groups. |

| 960 - 900 | δ(O-H) out-of-plane | A broad band in the IR spectrum due to the out-of-plane bending of the hydroxyl group in the dimer. docbrown.info |

These are approximate ranges and the exact peak positions and intensities will be unique to the title compound.

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. For this compound, conformational flexibility exists primarily in the orientation of the propyl chain and the methoxy groups relative to the benzene ring.

The low-frequency region of the Raman and far-IR spectra (below 400 cm⁻¹) is particularly sensitive to torsional and skeletal bending modes. Different conformers of the propyl chain would likely give rise to distinct vibrational frequencies in this region. Furthermore, the coupling of the methoxy group vibrations with the benzene ring can be sensitive to their orientation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in a given state (e.g., solid, liquid, or gas). nih.govnih.gov

Computational and Theoretical Studies on 2,4 Dimethoxy 6 Propylbenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods can provide insights into electronic structure, molecular geometry, and vibrational frequencies. While studies on various benzoic acid derivatives have utilized these techniques, specific data for 2,4-dimethoxy-6-propylbenzoic acid is not available.

For instance, DFT calculations have been employed to study the vibrational spectra of compounds like 2,3-dimethoxybenzoic acid and to analyze their molecular structure. researchgate.net Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating vibrational frequencies to compare with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

Electronic Structure, Molecular Orbitals, and Reactivity Prediction

The analysis of electronic structure through methods like DFT can reveal the distribution of electrons within a molecule, which is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. While this type of analysis is common for many organic molecules, it has not been specifically reported for this compound.

Conformational Landscapes and Energy Minima

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. Conformational analysis aims to identify the most stable arrangements of atoms (energy minima) and the energy barriers between them. This is often done by systematically rotating flexible bonds and calculating the energy at each step. For flexible molecules like this compound, which has a rotatable propyl group and methoxy (B1213986) groups, understanding its conformational landscape would be essential for predicting its interactions with biological targets. However, no such specific conformational analysis has been published.

Spectroscopic Property Prediction and Comparison with Experimental Data

Quantum chemical calculations are frequently used to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net By comparing these theoretical predictions with experimental data, researchers can validate the calculated molecular structure and vibrational modes. This approach has been successfully applied to various substituted benzoic acids, but not to this compound. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules and their interactions over time. These methods are particularly valuable in drug discovery for predicting how a ligand might bind to a protein.

Ligand-Protein Interaction Studies (e.g., Molecular Docking and Molecular Dynamics Simulations with enzymes like PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a recognized therapeutic target, and molecular docking is a common method to predict the binding pose of potential inhibitors within its active site. nih.govnih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be used to observe the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and key binding residues. nih.govnih.govmdpi.com While numerous studies have performed docking and MD simulations for various PTP1B inhibitors, there is no published research detailing these simulations for this compound. nih.govmdpi.comrsc.orgnih.gov

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for estimating the binding free energy of a ligand to a protein. rsc.orgnih.govnih.govfrontiersin.orgresearchgate.net These calculations are typically performed on snapshots taken from an MD simulation trajectory. researchgate.net They provide a more quantitative prediction of binding affinity than docking scores alone. The binding free energy is composed of various terms, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

While MM/GBSA and MM/PBSA are widely applied in drug design and have been used to study PTP1B inhibitors, there are no specific published results of these calculations for the interaction between this compound and PTP1B or any other protein. nih.govnih.govfrontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

While specific quantitative structure-activity relationship (QSAR) models and predictive modeling studies for this compound are not extensively available in publicly accessible literature, its structural-activity relationship (SAR) can be inferred from computational and theoretical studies on analogous substituted benzoic acid derivatives. The biological activity of benzoic acid derivatives is significantly influenced by the nature, number, and position of substituents on the benzene (B151609) ring.

Influence of Substituents on Biological Activity

The electronic and steric properties of substituents play a crucial role in determining the molecule's interaction with biological targets. In the case of this compound, the key substituents are the two methoxy (-OCH3) groups and the propyl (-CH2CH2CH3) group.

Methoxy Groups (-OCH3): Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their presence at the ortho (position 2) and para (position 4) positions significantly influences the electron density of the aromatic ring. Studies on other phenolic compounds have shown that methoxy groups can enhance antioxidant activity. researchgate.net For instance, in a comparison of benzoic acid derivatives, it was found that the presence of p-hydroxymethoxy and p-hydroxydimethoxy substitutions increased antioxidant activity. nih.gov The electron-donating nature of the methoxy groups can stabilize radical species, which is a key mechanism for antioxidant effects.

Propyl Group (-CH2CH2CH3): The propyl group at the ortho (position 6) position is an alkyl group, which is generally considered electron-donating through an inductive effect. This alkyl chain also increases the lipophilicity of the molecule. An increase in hydrophobicity can influence a compound's ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. nih.gov QSAR studies on other benzoic acid derivatives have revealed that increased hydrophobicity can be conducive to inhibitory activity against certain enzymes. nih.gov

Carboxylic Acid Group (-COOH): The carboxylic acid group is a key functional group that can participate in hydrogen bonding and electrostatic interactions with biological targets. Its acidity is modulated by the other substituents on the ring. Electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org

Predictive Modeling Based on Analogous Compounds

Predictive modeling for this compound would likely involve the use of computational methods such as density functional theory (DFT) to calculate molecular descriptors. These descriptors, which include electronic properties (e.g., HOMO-LUMO gap, Mulliken charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP), can be used to build QSAR models.

A study on substituted benzoic acids, including the analog 2,6-dimethoxybenzoic acid, utilized computational methods to understand their self-association behavior in different solvents, which is a factor that can influence biological availability. ucl.ac.ukacs.orgbohrium.comucl.ac.uk

Based on general SAR principles from related compounds, a predictive model for the biological activity of this compound would likely consider the interplay between the electronic effects of the methoxy groups and the hydrophobic contribution of the propyl group.

Illustrative Data Tables from Analog Studies

The following tables, derived from studies on analogous benzoic acid derivatives, illustrate the influence of substituents on properties relevant to biological activity.

Table 1: Effect of Substituents on the Antioxidant Activity of Benzoic Acid Derivatives

| Compound | Aromatic Substitution | Relative Antioxidant Activity |

| Benzoic Acid | Unsubstituted | Baseline |

| p-Hydroxybenzoic Acid | p-hydroxy | + |

| p-Hydroxymethoxybenzoic Acid | p-hydroxy, p-methoxy | ++ |

| Dihydroxybenzoic Acid | dihydroxy | +++ |

| p-Hydroxydimethoxybenzoic Acid | p-hydroxy, p-dimethoxy | ++++ |

Data adapted from a study on the antioxidant activity of benzoic and cinnamic acid derivatives. nih.gov The table demonstrates that increasing the number of hydroxyl and methoxy groups can enhance antioxidant capacity.

Table 2: Physicochemical Descriptors and Their Influence on Inhibitory Activity of Benzoylaminobenzoic Acid Derivatives

| Physicochemical Property | Influence on Inhibitory Activity |

| Hydrophobicity | Increased activity |

| Molar Refractivity | Increased activity |

| Aromaticity | Increased activity |

| Presence of OH group | Increased activity |

| Presence of N, O, or S at R1 | Decreased activity |

This table is based on QSAR studies of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III. nih.gov It highlights key molecular properties that correlate with biological activity.

Biological Activities and Molecular Mechanisms of Action in Vitro and Preclinical Models

Enzyme Inhibition Studies

Comprehensive searches of scientific literature did not yield specific studies detailing the direct inhibitory effects of 2,4-Dimethoxy-6-propylbenzoic acid on several key enzyme targets.

Investigation of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Binding Mechanisms

There is currently no direct scientific evidence available from the conducted literature search that investigates or establishes the inhibitory activity and binding mechanisms of this compound specifically against Protein Tyrosine Phosphatase 1B (PTP1B). While related lichen compounds and extracts have been explored for PTP1B inhibition, dedicated studies on this particular molecule are absent in the available literature. sbcuyo.org.arkit.ac.jpmdpi.com

Assessment of Cyclooxygenase (COX) Inhibition

No specific studies were identified that assess the direct inhibitory effect of this compound on cyclooxygenase (COX) enzymes. Although the compound has been identified in traditional herbal preparations used for inflammatory conditions, its direct interaction with COX-1 or COX-2 has not been characterized in the scientific literature. kit.ac.jparabjchem.org

Inhibition of Other Relevant Enzymes (e.g., phospholipase A2, hyaluronidase)

The scientific literature lacks specific data on the inhibitory activity of this compound against phospholipase A2 or hyaluronidase. While these enzymes are relevant in various pathological processes, research into the direct effects of this compound on their function has not been published. arabjchem.orgresearchgate.netresearchgate.netresearchgate.net

Antimicrobial Efficacy

In contrast to the lack of enzyme inhibition data, the antimicrobial properties of this compound have been the subject of direct investigation, yielding specific results for its antifungal and antibacterial potential.

In Vitro Antibacterial Activity against Specific Strains

Research into the antibacterial properties of this compound has shown it to have limited efficacy against several common bacterial strains. In a study evaluating compounds isolated from the lichen Evernia divaricata, divaricatinic acid was found to have no significant antibacterial activity against either Gram-positive or Gram-negative bacteria tested. researchgate.netiaea.org

| Bacterial Strain | Gram Type | Activity |

|---|---|---|

| Bacillus subtilis | Gram-positive | No apparent activity researchgate.netiaea.org |

| Staphylococcus aureus | Gram-positive | No apparent activity researchgate.netiaea.org |

| Escherichia coli | Gram-negative | No apparent activity researchgate.netiaea.org |

| Pseudomonas aeruginosa | Gram-negative | No apparent activity researchgate.netiaea.org |

In Vitro Antifungal and Antitubercular Activity

The compound has demonstrated notable in vitro antifungal activity against several pathogenic fungi. A study on metabolites from the Andean lichens Protousnea poeppigii and Usnea florida identified divaricatinic acid as an active antifungal agent. nih.govstikesbcm.ac.idbiolichen.comtandfonline.commdpi.comgoettingen-research-online.de It displayed inhibitory effects against dermatophytes responsible for common skin infections. nih.gov

The minimum inhibitory concentration (MIC) was determined for several fungal species, as detailed in the table below. nih.gov

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Microsporum gypseum | 50 µg/mL nih.gov |

| Trichophyton mentagrophytes | 50 µg/mL nih.gov |

| Trichophyton rubrum | 100 µg/mL nih.gov |

Regarding its antitubercular potential, searches of the scientific literature did not yield studies that specifically evaluated the activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains. tandfonline.comscribd.com

Proposed Mechanisms of Microbial Growth Inhibition

The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes. For weak organic acids like this compound, the inhibitory effect is largely dependent on the concentration of the undissociated form of the acid. nih.gov This form is lipophilic and can readily diffuse across the microbial cell membrane. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton and the acid anion. This process can lead to intracellular acidification, which can inhibit the activity of various enzymes and disrupt metabolic pathways. nih.gov

Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is a subject of considerable research. The primary mechanism behind their antioxidant activity is their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. mdpi.comresearchgate.net This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.comnih.gov

In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.govnih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation. mdpi.com The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of benzoic acid derivatives can significantly influence their antioxidant capacity. These groups can donate electrons, thereby neutralizing free radicals and terminating radical chain reactions. researchgate.net Studies on various benzoic acid derivatives have demonstrated a clear structure-activity relationship, where the number and position of hydroxyl groups play a crucial role in their radical scavenging efficacy. researchgate.net

Anti-inflammatory Investigations in Cellular Models and In Vivo Non-Human Systems

Research has indicated that certain dimethoxy-substituted aromatic compounds possess anti-inflammatory properties. These effects are often investigated in cellular models, such as macrophages, and in non-human in vivo systems.

Modulation of Inflammatory Signaling Pathways (e.g., MAPK/NF-κB)

A key mechanism underlying the anti-inflammatory effects of some bioactive compounds is the modulation of intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. researchgate.netfrontiersin.org These pathways are crucial in regulating the expression of pro-inflammatory genes. nih.govnih.gov Upon stimulation by inflammatory signals, a cascade of phosphorylation events activates MAPK proteins, which in turn can lead to the activation of the NF-κB transcription factor. researchgate.netnih.gov Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding inflammatory mediators. researchgate.netfrontiersin.org Studies on structurally related compounds have shown that they can suppress the phosphorylation of MAPK and NF-κB proteins, thereby downregulating the inflammatory response. frontiersin.orgnih.govnih.gov

Regulation of Cytokine and Chemokine Expression

The modulation of inflammatory signaling pathways directly impacts the production and release of cytokines and chemokines, which are key signaling molecules in the inflammatory process. frontiersin.orgnih.gov Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a significant role in amplifying the inflammatory response. frontiersin.orgnih.gov Research has demonstrated that compounds that inhibit the MAPK/NF-κB pathway can lead to a significant reduction in the expression of these pro-inflammatory cytokines and chemokines in activated macrophages. frontiersin.orgnih.govnih.gov

Receptor Interaction Studies (e.g., Cannabinoid Receptors)

The interaction of small molecules with specific cellular receptors is a fundamental aspect of pharmacology. Cannabinoid receptors, such as CB1 and CB2, are part of the endocannabinoid system and are known to be modulated by various ligands. nih.gov The binding affinity of a compound to these receptors is often determined through competitive binding assays using a radiolabeled ligand. nih.gov The potency of a compound is typically expressed as its inhibition constant (Ki) or its half-maximal effective concentration (EC50). lumirlab.combindingdb.org

While direct studies on this compound's interaction with cannabinoid receptors are not extensively documented in the provided search results, the general principle involves assessing the compound's ability to displace a known cannabinoid ligand from the receptor binding site. lumirlab.com The structure of a molecule, including its lipophilicity and the presence of specific functional groups, plays a critical role in its ability to bind to and activate or inhibit cannabinoid receptors. lumirlab.com For instance, the presence of a long alkyl chain can influence the potency of cannabinoid receptor ligands. acnp.org

Cell-Based Assays for Specific Biological Responses and Mechanistic Insights (e.g., cytotoxicity in specific cancer cell lines for mechanistic studies, not therapeutic assessment)

Cell-based assays are crucial for understanding the biological effects of a compound at the cellular level. Cytotoxicity assays, for example, are used to evaluate the potential of a substance to cause cell death. These assays are often performed on various cell lines, including cancer cell lines, to gain mechanistic insights into a compound's mode of action rather than for assessing its therapeutic potential. nih.govnih.gov

Studies on structurally similar compounds, such as dimethoxyhydroquinone derivatives, have shown that their cytotoxic effects can be mediated by the generation of reactive oxygen species (ROS), such as the hydroxyl radical. nih.gov The induction of cytotoxicity in cancer cell lines can provide valuable information about the cellular pathways affected by the compound. For example, the involvement of ROS in cytotoxicity can be confirmed by observing a reduction in cell death in the presence of antioxidants or enzymes like catalase. nih.gov

Table of Research Findings on Related Compounds:

| Compound/Assay | Cell Line/Model | Observed Effect | Reference |

| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 leukemia cells | IC50 value of 2.54 μM | nih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | HEP 2 and Hep G2 cell lines | IC50 values of 2.8 μg/ml and 8.3 μg/ml, respectively | nih.gov |

| 2,6-dimethoxyhydroquinone derivatives | KB and PC-9 human tumor cell lines | Varying degrees of cytotoxicity | nih.gov |

| 2,4-Dimethoxy-6-Methylbenzene-1,3-diol | THP-1 macrophages and bone marrow-derived mouse macrophages | Significant inhibition of IL-23 and IL-6 | nih.gov |

Synthetic Utility and Emerging Applications in Chemical Sciences

Role as a Versatile Chemical Building Block for Complex Organic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, providing a robust scaffold that can be elaborated into more complex molecular architectures. preprints.orgresearchgate.net The benzoic acid moiety itself offers a versatile handle—the carboxylic acid group—for a variety of chemical transformations, including esterification, amidation, and reduction. The specific substituents on the aromatic ring, such as the methoxy (B1213986) and propyl groups in 2,4-Dimethoxy-6-propylbenzoic acid, guide reactivity and provide steric and electronic influence, which is crucial in the synthesis of natural products and medicinal compounds. researchgate.netnih.govresearchgate.net

A key application of this structural motif is demonstrated in the synthesis of depsides and their analogs, which are of interest for their biological activities. For instance, the closely related compound, 2,4-dimethoxy-3,6-dimethylbenzoic acid, serves as a crucial intermediate in the synthesis of analogs of diffractaic acid. nih.gov These synthetic efforts aim to produce potent inhibitors of colorectal cancer stem cell traits, showcasing how a specific substituted benzoic acid unit is incorporated to build a larger, biologically active molecule. nih.gov Similarly, other researchers have strategically replaced different chemical cores with a 2,5-substituted benzoic acid scaffold to create novel inhibitors of anti-apoptotic proteins, highlighting the scaffold's adaptability and importance in medicinal chemistry. nih.gov

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study and understand its function in cellular and organismal systems. nih.govnih.govbohrium.com The substituted benzoic acid framework is a common feature in the design of such probes due to its ability to engage in key interactions with biological macromolecules and its synthetic tractability.

Research has shown that benzoic acid derivatives can be developed into potent and selective inhibitors for various protein targets.

Phosphatase Inhibitors : Certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, which are involved in cytoskeleton dynamics. nih.gov These inhibitors were shown to impede cell migration, demonstrating their utility as chemical probes to investigate cellular processes regulated by Slingshot. nih.gov

Anti-Apoptotic Protein Inhibitors : In the field of cancer research, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These molecules serve as valuable tools to probe the roles of these key proteins in cell survival and to validate them as therapeutic targets.

Anticancer Agents : The benzoic acid nucleus is a core component in a wide array of compounds synthesized for their anticancer potential. preprints.orgresearchgate.net These derivatives are often used to probe complex signaling pathways and to identify new therapeutic strategies by targeting specific biological mechanisms, such as the inhibition of cancer stem cell traits. nih.gov

The development of these molecular tools underscores the importance of the substituted benzoic acid scaffold in translating fundamental chemical synthesis into impactful biological research.

Exploration in Materials Science and Polymer Chemistry

The application of substituted benzoic acids extends beyond biology into the realm of materials science, where they are used as ligands for creating novel metal-containing materials and as components in functional polymers.

In materials science, dimethoxybenzoic acids have been used to synthesize coordination complexes with lanthanide ions. researchgate.net For example, 2,4-dimethoxybenzoic acid has been reacted with light lanthanides such as Lanthanum (La), Neodymium (Nd), and Samarium (Sm) to form crystalline complexes. researchgate.net Studies on these materials investigate their thermal decomposition, structure, and spectroscopic properties. researchgate.net Similarly, 2,4-dimethylbenzoic acid has been used to create dinuclear lanthanide complexes with interesting luminescent properties. frontiersin.org The carboxylate group of the acid typically coordinates to the metal ion, acting as a bidentate chelating ligand, which helps to form stable, structured materials. researchgate.netscielo.br

| Lanthanide Ion | Formula of Complex with 2,4-Dimethoxybenzoic Acid |

| Lanthanum (La) | La(C₉H₉O₄)₃·3H₂O |

| Cerium (Ce) | Ce(C₉H₉O₄)₃ |

| Praseodymium (Pr) | Pr(C₉H₉O₄)₃ |

| Neodymium (Nd) | Nd(C₉H₉O₄)₃ |

| Samarium (Sm) | Sm(C₉H₉O₄)₃·2H₂O |

| Europium (Eu) | Eu(C₉H₉O₄)₃·2H₂O |

| Gadolinium (Gd) | Gd(C₉H₉O₄)₃·3H₂O |

| Data derived from studies on complexes of light lanthanides with 2,4-dimethoxybenzoic acid. researchgate.net |

In polymer chemistry, benzoic acid can be incorporated into polymer structures to create materials with specific properties. A patent describes the creation of poly(benzoic acid), a linear polymer that can serve as an intermediate for preparing poly(p-phenylene). google.com Furthermore, research has explored the interaction of benzoic acid with commercial polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.comresearchgate.net These studies show that benzoic acid molecules can be segregated within the crystalline cavities of the polymers, forming co-crystalline phases where the additive molecules are isolated, which could lead to novel material properties. mdpi.comresearchgate.net Benzoic acid derivatives have also been used to modify biomaterials; for instance, a chitosan-g-poly(N-isopropylacrylamide) thermogel was modified with 4-hydroxy-3,5-dimethoxybenzoic acid to impart strong antioxidant activities for potential pharmacological applications. nih.gov

Potential in Agri-chemical Research

The structural features of substituted benzoic acids have been exploited in the development of agrochemicals, particularly herbicides and antifungal agents. The methoxybenzoic acid scaffold is present in commercially significant herbicides. A prominent example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective systemic herbicide used for controlling broadleaf weeds in grain crops and turf areas since its registration in 1967. wikipedia.org The mode of action of many related herbicides involves the inhibition of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org

Beyond herbicidal activity, benzoic acid and its derivatives are well-documented for their antifungal properties against various plant pathogens. ijans.org This fungistatic or fungicidal activity is valuable for crop protection.

Documented Antifungal Activity of Benzoic Acid Derivatives:

| Pathogen | Finding |

| Eutypa lata | Mycelial growth was inhibited by salicylic acid and other benzoic acid derivatives. researchgate.net |

| Fusarium species | Benzoic acid showed the potential to inhibit mycelial growth of several Fusarium species. ijans.org |

| Alternaria solani | Benzoic acid and its hydroxylated derivatives showed strong, dose-dependent fungistatic activity. researchgate.net |

| Phytopathogenic Fungi | Benzoic acid derivatives isolated from Piper cumanense were active against six phytopathogenic fungi, especially those of the Fusarium genus. nih.gov |

The ability of these compounds to inhibit fungal growth makes them attractive candidates for developing new agents to protect crops from devastating fungal diseases. researchgate.netnih.gov The continued exploration of variously substituted benzoic acids, including this compound, could yield novel agrochemicals with improved efficacy and environmental profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.